
3-Brom-4-Iodthiophen
Übersicht
Beschreibung
3-Bromo-4-iodothiophene (3-Br-4-I-Thiophene) is an organosulfur compound belonging to the class of thiophenes. This compound has a unique structure with a bromine atom and an iodine atom attached to a thiophene ring. It is a colorless solid that is insoluble in water. This compound has a variety of applications in scientific research and is used in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
3-Brom-4-Iodthiophen ist eine wertvolle Verbindung im Bereich der organischen Elektronik, da sie als Baustein für die Herstellung von Thienothiophen-Gerüsten verwendet werden kann. Diese Gerüste sind entscheidend für die Entwicklung von Materialien für organische Leuchtdioden (OLEDs), organische Solarzellen, organische Feldeffekttransistoren und nichtlineare Optik . Der elektronenreiche Charakter von Thienothiophenen macht sie ideal für diese Anwendungen.
Synthese von Push-Pull-Chromophoren
Die Verbindung ist auch bei der Synthese von Push-Pull-Chromophoren von entscheidender Bedeutung. Dies sind Moleküle mit einer Elektronendonator- und einer Elektronenakzeptorgruppe, die einen intramolekularen Ladungstransfer ermöglichen. Solche Chromophore sind unerlässlich bei der Herstellung von Wirkstoffen für verschiedene optoelektronische und photonische Geräte .
Halbleitermaterialien
Aufgrund seines Schwefelgehalts kann this compound in π-konjugierte Systeme integriert werden, was es zu einem potenziellen Kandidaten für Halbleitermaterialien macht. Thiophenderivate werden oft aufgrund ihrer halbleitenden Eigenschaften in elektronischen Geräten verwendet .
Lichtabsorbierende Substanzen
Im Bereich der Photovoltaik können 3-Brom-4-Iodthiophenderivate als lichtabsorbierende Substanzen dienen. Sie spielen eine bedeutende Rolle bei der Entwicklung von Materialien, die Licht absorbieren und in elektrische Energie umwandeln können, was ein entscheidender Aspekt der Solarzellentechnologie ist .
Elektrolumineszierende Substanzen
Eine weitere Anwendung besteht in der Herstellung von elektrolumineszierenden Substanzen. Diese Materialien emittieren Licht als Reaktion auf einen elektrischen Strom und werden bei der Entwicklung von Displays und Beleuchtungslösungen verwendet .
Nichtlineare Optik
Schließlich wird this compound in der nichtlinearen Optik verwendet, die sich mit der Wechselwirkung von Licht mit Materie auf nichtlineare Weise befasst. Dies ist wichtig für die Entwicklung verschiedener optischer Geräte, die Licht für Anwendungen wie Lasertechnologie manipulieren können .
Safety and Hazards
Wirkmechanismus
Target of Action
Thiophene derivatives, the family to which 3-bromo-4-iodothiophene belongs, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, and it has a moderate lipophilicity .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they induce changes at the molecular and cellular levels .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-iodothiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further react with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
3-Bromo-4-iodothiophene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis. Additionally, 3-Bromo-4-iodothiophene can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-iodothiophene involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates. Furthermore, 3-Bromo-4-iodothiophene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-iodothiophene can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 3-Bromo-4-iodothiophene can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-iodothiophene vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 3-Bromo-4-iodothiophene can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
3-Bromo-4-iodothiophene is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is involved in redox reactions .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-iodothiophene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Bromo-4-iodothiophene is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression .
Eigenschaften
IUPAC Name |
3-bromo-4-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCBCVSLGOBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504764 | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73882-41-4 | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



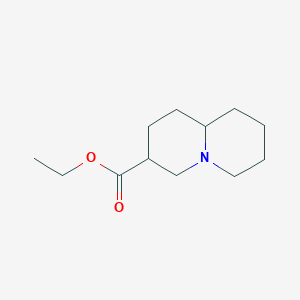
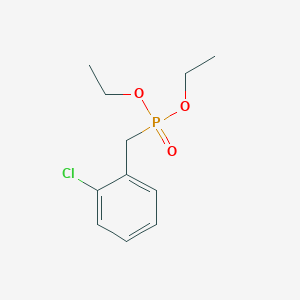
![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)


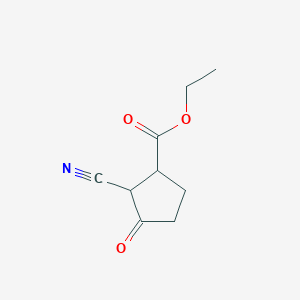
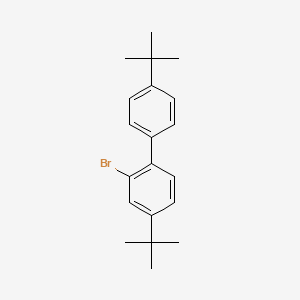
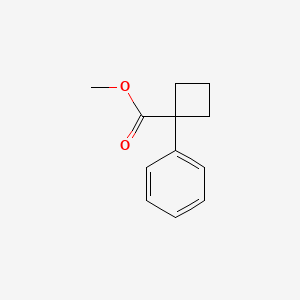
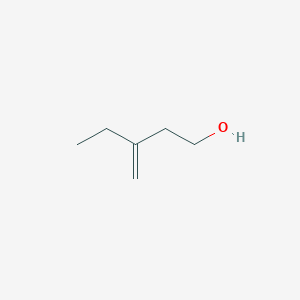
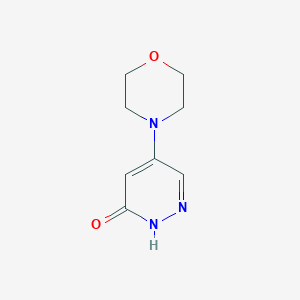
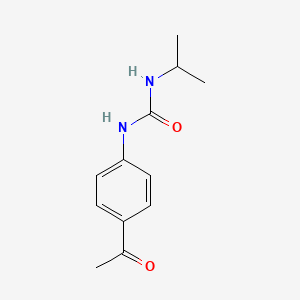
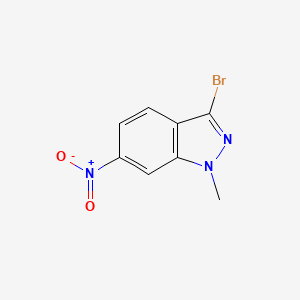
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
